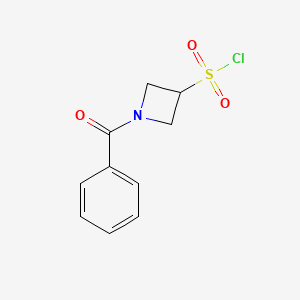

1-Benzoylazetidine-3-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzoylazetidine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3S/c11-16(14,15)9-6-12(7-9)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKVBBDHYBQPBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzoylazetidine-3-sulfonyl chloride typically involves the reaction of azetidine derivatives with benzoyl chloride and sulfonyl chloride under controlled conditions. One common method involves the use of azetidine-3-sulfonyl chloride as a starting material, which is then reacted with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring consistent product quality and yield.

Chemical Reactions Analysis

1-Benzoylazetidine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The benzoyl group can undergo oxidation to form benzoic acid derivatives or reduction to form benzyl derivatives.

Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear amine derivatives.

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Reactivity

1-Benzoylazetidine-3-sulfonyl chloride features a sulfonyl chloride functional group, which is highly reactive toward nucleophiles. This reactivity allows it to participate in various chemical reactions:

- Substitution Reactions : The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to sulfonamide, sulfonate ester, and sulfonothioate derivatives.

- Oxidation and Reduction : The benzoyl group can be oxidized to form benzoic acid derivatives or reduced to yield benzyl derivatives.

- Ring-Opening Reactions : The azetidine ring can be opened under acidic or basic conditions, resulting in linear amine derivatives.

Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its ability to form covalent bonds with nucleophilic sites on proteins makes it valuable for developing enzyme inhibitors and other therapeutic compounds. Notably, it has been utilized in synthesizing compounds aimed at treating sodium channel-mediated diseases such as epilepsy .

Agrochemical Development

In agrochemistry, this compound is employed to create more complex molecules that serve as pesticides or herbicides. Its structural features allow for the modification of biological activity, enhancing the efficacy of agrochemical formulations.

Research has demonstrated that this compound can be used to synthesize biologically active molecules. For instance, studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains . Additionally, the compound's interactions with biological targets can provide insights into its potential therapeutic uses.

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing a series of azetidine derivatives from this compound revealed significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results indicated that modifying the benzoyl group could enhance the antimicrobial properties of the resulting compounds.

Case Study 2: Development of Sodium Channel Inhibitors

In another research effort, scientists synthesized novel benzenesulfonamide compounds using this compound as a precursor. These compounds demonstrated promising activity as sodium channel inhibitors, with potential applications in treating epilepsy and related disorders. The mechanism involved the formation of covalent bonds with specific amino acid residues in the sodium channels .

Mechanism of Action

The mechanism of action of 1-Benzoylazetidine-3-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially inhibiting their function. The benzoyl group can interact with hydrophobic pockets in enzymes and receptors, modulating their activity. The azetidine ring provides structural rigidity, which can influence the binding affinity and specificity of the compound .

Comparison with Similar Compounds

1-Benzoylazetidine-3-sulfonyl chloride can be compared with other azetidine derivatives and sulfonyl chlorides:

Azetidine-3-sulfonyl chloride: Lacks the benzoyl group, making it less hydrophobic and potentially less reactive with hydrophobic targets.

1-Benzoylazetidine: Lacks the sulfonyl chloride group, reducing its reactivity with nucleophiles.

Benzenesulfonyl chloride: Lacks the azetidine ring, making it more flexible but less structurally unique.

The uniqueness of this compound lies in its combination of a rigid azetidine ring, a reactive sulfonyl chloride group, and a hydrophobic benzoyl group, which together confer distinct chemical and biological properties.

Biological Activity

1-Benzoylazetidine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, target pathways, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The compound is believed to act as a covalent inhibitor of various enzymes, particularly serine/threonine kinases, which play crucial roles in cellular signaling pathways.

Target Enzymes and Pathways

- Protein Kinase CK2 : This kinase is involved in regulating numerous cellular processes, including transcription, translation, and cell cycle progression. Inhibition of CK2 can lead to altered cell survival rates and apoptosis, making it a potential target for cancer therapy.

- AMPA Receptors : Related compounds have shown selective inhibition of AMPA receptors, which are critical in neurotransmission and have implications in neurological disorders.

In Vitro Studies

In vitro studies have demonstrated the biological activity of this compound and its derivatives:

- Selectivity and Potency : Research indicates that related compounds exhibit selective inhibition of AMPA receptors, showing promising results in high-throughput screening assays for their ability to modulate receptor activity.

In Vivo Studies

In vivo studies have further elucidated the efficacy of this compound:

- Tumor Growth Inhibition : Studies involving murine models have shown that related compounds significantly inhibit tumor growth when combined with existing therapies, such as anti-PD-1 antibodies. This suggests that these derivatives may enhance the efficacy of cancer treatments by modulating immune responses.

Summary of Biological Activity

| Compound Name | Target | IC50 (nM) | Effect |

|---|---|---|---|

| This compound | CK2 | TBD | Inhibition |

| Related Imidazo Derivative | AMPA Receptor | < 10 | Modulation |

| ENPP1 Inhibitor | ENPP1 | 5.70 - 9.68 | Immune Response Enhancement |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a closely related imidazo[1,2-a]pyrimidine derivative. The compound was tested for its ability to inhibit tumor growth in xenograft models. Results indicated a significant reduction in tumor size when administered at specific dosages over a defined treatment period.

Case Study 2: Neurological Implications

Another research effort focused on the neurological effects of imidazo derivatives. The compound was evaluated for its impact on AMPA receptor activity in hippocampal neurons. Findings revealed that at higher concentrations, the compound effectively reduced peak currents induced by glutamate, suggesting potential applications in treating epilepsy or neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.